REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][CH3:10])[NH2:5].[N:11]([O-])=O.[Na+].O.O.[Sn](Cl)Cl>O.Cl>[F:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:11])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2,3.4.5|
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Name
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|
Quantity
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95 g
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Type
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reactant
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Smiles
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FC=1C=C(N)C=CC1OC
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
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Smiles
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Cl
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Name
|
|
Quantity
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53.7 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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638.9 g
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Type
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reactant
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Smiles
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O.O.[Sn](Cl)Cl
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the suspension was stirred at ambient temperature for 18 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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it was cooled to 0° C.
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Type
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ADDITION
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Details
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When the addition
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Type
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STIRRING
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Details
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the resulting solution was stirred at 0° C. for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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to warm to ambient temperature
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Type
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WAIT
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Details
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it was stored at 4° C. for 18 hours
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Duration
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18 h
|
Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water (400 ml), and ether (1000 mL)
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Type
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CUSTOM
|
Details
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dried in vacuo
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Type
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ADDITION
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Details
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The solid hydrochloride salt was basified by addition to 10% aqueous sodium hydroxide solution (800 mL)
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Type
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EXTRACTION
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Details
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the free base was extracted into ether (2×400 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts were dried (MgSO4)
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Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
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Reaction Time |
18 h |
Name
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|
Type
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product
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Smiles
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FC=1C=C(C=CC1OC)NN
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |